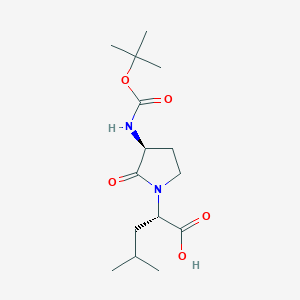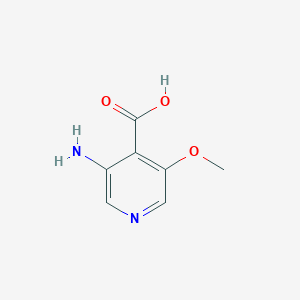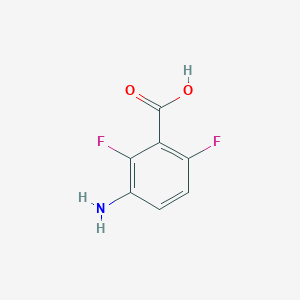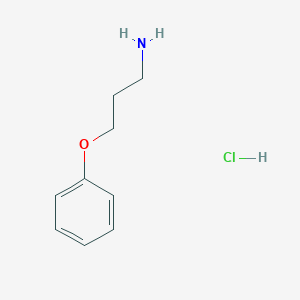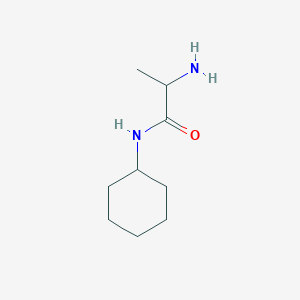
2-Amino-N-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-cyclohexyl-DL-propanamide is an organic compound with the molecular formula C9H18N2O It is a derivative of propanamide, featuring an amino group and a cyclohexyl group attached to the propanamide backbone
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-N-cyclohexylpropanamide are Bcr-Abl and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in regulating gene expression .
Mode of Action
This compound interacts with its targets by inhibiting their activity . The compound shows inhibitory activity against Bcr-Abl and HDAC1 . This inhibition disrupts the normal function of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC by this compound affects multiple biochemical pathways. Bcr-Abl is involved in several signaling pathways that regulate cell growth and survival, so its inhibition can lead to the death of cancer cells . On the other hand, HDACs are involved in the regulation of gene expression by modifying the structure of chromatin . Their inhibition can lead to changes in gene expression patterns, which can also result in the death of cancer cells .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effectiveness as a drug .
Result of Action
The result of this compound’s action is the inhibition of Bcr-Abl and HDAC, leading to potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound could potentially be used as an anticancer therapeutic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-cyclohexyl-DL-propanamide typically involves the reaction of cyclohexylamine with a suitable propanamide derivative. One common method is the reaction of cyclohexylamine with 2-bromo-propanamide under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of 2-Amino-N-cyclohexyl-DL-propanamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: 2-Amino-N-cyclohexyl-DL-propanamide can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: The amino group in 2-Amino-N-cyclohexyl-DL-propanamide can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Oxo derivatives
Reduction: Amines
Substitution: Substituted amides
Comparaison Avec Des Composés Similaires
- 2-Amino-N-cyclohexylacetamide
- 2-Amino-N-cyclohexylbutanamide
- 2-Amino-N-cyclohexylpentanamide
Comparison: Compared to its analogs, 2-Amino-N-cyclohexyl-DL-propanamide has a unique balance of hydrophobic and hydrophilic properties due to the presence of the cyclohexyl group and the amide functionality. This makes it particularly suitable for applications where both solubility and membrane permeability are important factors. Additionally, its structural features allow for diverse chemical modifications, enhancing its utility in various research and industrial applications.
Propriétés
IUPAC Name |
2-amino-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(10)9(12)11-8-5-3-2-4-6-8/h7-8H,2-6,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBMXQCKDZECDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
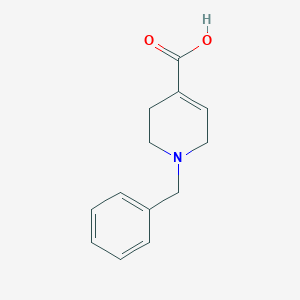

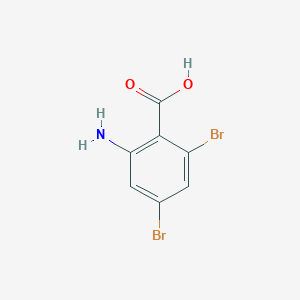
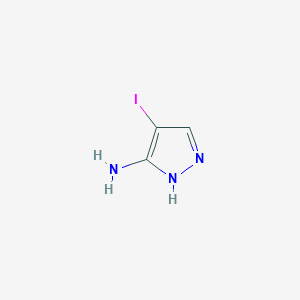
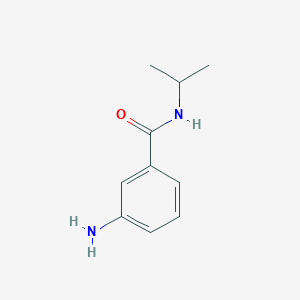
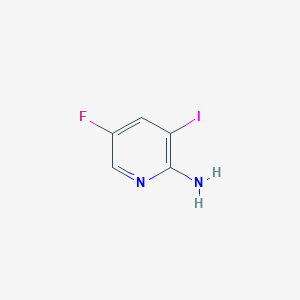
![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)

